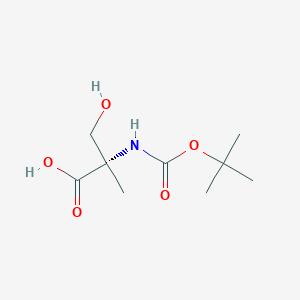

Ácido (S)-2-((terc-butoxicarbonil)amino)-3-hidroxi-2-metilpropanoico

Descripción general

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during synthesis.

Aplicaciones Científicas De Investigación

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and preventing its participation in side reactions . The nature of these interactions is primarily based on the steric hindrance provided by the Boc group, which shields the amino group from nucleophilic attack.

Cellular Effects

The effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid on various types of cells and cellular processes are primarily related to its role as a protecting group in peptide synthesis. By preventing unwanted reactions at the amino site, this compound ensures the correct assembly of peptides and proteins, which is crucial for maintaining proper cell function. It influences cell signaling pathways, gene expression, and cellular metabolism by ensuring the fidelity of protein synthesis . Any disruption in the synthesis of peptides and proteins can lead to significant changes in cell function and overall cellular health.

Molecular Mechanism

At the molecular level, (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid exerts its effects through the formation of a stable Boc-protected amino group. This protection is achieved by the reaction of the amino group with di-tert-butyl dicarbonate, resulting in the formation of a Boc-amino acid derivative . The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in subsequent reactions. This mechanism ensures that the amino group remains protected during the initial stages of peptide synthesis and is only exposed when needed for further reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are critical factors that influence its effectiveness as a protecting group. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to strong acids or bases . Long-term studies have shown that the Boc group remains intact during peptide synthesis, ensuring the fidelity of the process. Prolonged exposure to harsh conditions can lead to the degradation of the Boc group, resulting in the exposure of the amino group and potential side reactions.

Dosage Effects in Animal Models

The effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects the amino group without causing any adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound in tissues . Studies have shown that the threshold for toxicity is relatively high, but it is essential to monitor the dosage to avoid any potential adverse effects.

Metabolic Pathways

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds . The Boc group is metabolized by these enzymes, resulting in the release of the amino group and the formation of the desired peptide or protein. This process is crucial for maintaining the proper function of metabolic pathways and ensuring the correct assembly of peptides and proteins.

Transport and Distribution

The transport and distribution of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters that recognize the Boc group . Once inside the cell, it is distributed to various cellular compartments where it participates in peptide synthesis. The localization and accumulation of the compound are regulated by its interactions with binding proteins that ensure its proper distribution within the cell.

Subcellular Localization

The subcellular localization of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is primarily determined by its role in peptide synthesis. The compound is localized to the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its proper function. The Boc group provides stability to the amino group during transport and localization, preventing unwanted reactions and ensuring the fidelity of peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Hydroxylation: The protected amino acid undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Automated Purification: Industrial-scale purification techniques, including continuous chromatography, are employed to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol as solvent.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Deprotection: Free amino acid without the Boc group.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: Similar structure but lacks the methyl group.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which makes it particularly useful in peptide synthesis and other organic transformations. Its chiral nature also allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004616 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84311-19-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)